molecular formula C19H22N6OS B12264493 4-[6-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

4-[6-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

Cat. No.: B12264493
M. Wt: 382.5 g/mol
InChI Key: PFLRJAVJEFGQEM-UHFFFAOYSA-N
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Description

4-[6-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thieno[3,2-c]pyridine moiety, a piperazine ring, a pyrimidine ring, and a morpholine ring. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine typically involves multiple steps, including nucleophilic substitution, cyclization, and condensation reactions. One common synthetic route starts with the preparation of the thieno[3,2-c]pyridine core, which is then functionalized with a piperazine ring. The pyrimidine ring is introduced through a cyclization reaction, and finally, the morpholine ring is added via a nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or platinum, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[6-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[6-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[6-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine exhibits unique structural features that contribute to its distinct chemical and biological properties. The presence of the morpholine ring, in particular, enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H22N6OS

Molecular Weight

382.5 g/mol

IUPAC Name

4-[6-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine

InChI

InChI=1S/C19H22N6OS/c1-3-20-19(15-2-12-27-16(1)15)25-6-4-23(5-7-25)17-13-18(22-14-21-17)24-8-10-26-11-9-24/h1-3,12-14H,4-11H2

InChI Key

PFLRJAVJEFGQEM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=NC=CC5=C4C=CS5

Origin of Product

United States

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